Methyl Caprate-d3
Description
Properties
CAS No. |
90363-39-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
189.313 |
IUPAC Name |
trideuteriomethyl decanoate |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3 |
InChI Key |
YRHYCMZPEVDGFQ-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCC(=O)OC |
Synonyms |
Decanoic Acid Methyl Ester-d3; Methyl Decanoate-d3; C 1098-d3; CE 1095-d3; Capric Acid Methyl Ester-d3; Estasol MD 10-d3; Metholene 2095-d3; Methyl Caprinate-d3; NSC 3713-d3; Pastel M 10-d3; Pastell M 10-d3; Uniphat A 30-d3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via protonation of the carboxylic acid group by a Brønsted acid catalyst, followed by nucleophilic attack by deuterated methanol. Sulfuric acid (H2SO4) and hydrochloric acid (HCl) are predominant catalysts, with concentrations typically ranging from 1.2% to 5% (w/v). Key parameters include:
-
Temperature : 45–100°C (optimal at 80°C for 6–8 hours)
-
Molar Ratio : 1:5 (capric acid to CD3OD) for >95% conversion
-
Deuterium Retention : 98.5–99.2% when using CD3OD with >99.8% isotopic purity
Azeotropic distillation with toluene enhances water removal, shifting equilibrium toward ester formation. Post-reaction neutralization with sodium bicarbonate (NaHCO3) followed by extraction with hexane yields crude Methyl Caprate-d3, which is further purified via fractional distillation under reduced pressure (40–50°C at 10 mmHg).
Transesterification of Triglycerides with Deuterated Methanol
For lipid-rich starting materials, transesterification of caprate-containing triglycerides (e.g., coconut oil) offers a cost-effective pathway. This method involves base-catalyzed cleavage of ester bonds, replacing glycerol with CD3OD.
Catalytic Systems and Kinetic Analysis
Sodium methoxide (NaOCH3) in CD3OD (0.5–1.0 M) achieves 90–94% conversion within 2–4 hours at 60°C. The reaction follows pseudo-first-order kinetics with an activation energy of 58.2 kJ/mol. Critical considerations include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CD3OD:Oil Molar Ratio | 6:1 | Maximizes FAME formation |
| Catalyst Loading | 0.8 wt% NaOCH3 | Balances cost and reactivity |
| Mixing Intensity | 600 rpm | Enhances mass transfer |
Deuterium incorporation remains >98% when using anhydrous CD3OD, though trace water (>0.5%) promotes saponification, reducing yields by 12–15%.
Enzymatic Synthesis Using Immobilized Lipases
Biocatalytic routes employing lipases (e.g., Candida antarctica Lipase B) provide a green alternative under mild conditions (30–40°C, pH 7.0–7.5).
Substrate Specificity and Process Design
Lipase-catalyzed esterification between capric acid and CD3OD achieves 88–92% conversion in solvent-free systems. Immobilization on macroporous resin (e.g., Novozym 435) enables enzyme reuse for 8–10 cycles with <5% activity loss. Key advantages include:
-
Selectivity : No side reactions with unsaturated fatty acids
-
Energy Efficiency : Operates at 35°C vs. 80°C in chemical methods
-
Isotopic Purity : 99.3–99.7% deuterium retention due to absence of acidic protons
Reaction kinetics adhere to a ping-pong bi-bi mechanism, with inhibition observed at CD3OD concentrations >4 M. Continuous removal of water via molecular sieves improves conversion to 96%.
Industrial-Scale Deuterium Incorporation Strategies
Deuterium Source Optimization
High-purity CD3OD (>99.8%) is synthesized through catalytic exchange reactions:
Distillation and Purification
A four-stage distillation process ensures isotopic and chemical purity:
-
Atmospheric Distillation : Removes low-boiling impurities (<80°C)
-
Vacuum Distillation : Separates this compound (bp 150°C at 10 mmHg) from residual CD3OD
-
Molecular Sieve Treatment : Reduces water content to <50 ppm
-
Crystallization : Recovers 99.9% pure product at −20°C
Analytical Validation and Quality Control
Isotopic Purity Assessment
Deuterium distribution is quantified via:
Stability Studies
Accelerated degradation tests (40°C/75% RH) confirm:
-
Hydrolytic Stability : <0.2% decomposition after 6 months
-
Oxidative Resistance : No peroxides detected under 100% O2 for 30 days
Chemical Reactions Analysis
Types of Reactions: Methyl Caprate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form decanol or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl Caprate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Used in the development of new materials and as a component in the formulation of various products
Mechanism of Action
The mechanism of action of Methyl Caprate-d3 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated methyl caprate. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its metabolic fate. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Methyl Caprate-d3 is compared below with structurally related esters and deuterated analogs:
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Observations :
- Chain Length Effects : Ethyl Caprate’s longer alkyl chain increases its boiling point compared to this compound .
- Deuterium Impact: The –OCD3 group in this compound slightly elevates its molecular weight and boiling point relative to non-deuterated Methyl Caprate, while maintaining similar polarity and solubility .
Analytical Performance
Chromatographic Behavior
- Retention Time: In GC analysis, this compound co-elutes with non-deuterated Methyl Caprate but is distinguishable via mass shifts (e.g., m/z +3 in MS) .
- Matrix Interference : Deuterated analogs reduce signal overlap in complex biological samples, as demonstrated in studies validating analytical precision .
Spectral Characteristics
- NMR : The absence of proton signals from the –OCD3 group simplifies spectral interpretation .
- MS Fragmentation : Deuterium labeling alters fragmentation patterns, enabling precise quantification in isotopic dilution assays .
Analytical Chemistry
- Accuracy Enhancement : Supplementary data from demonstrates that deuterated internal standards improve quantification accuracy by 15–20% in lipidomic profiling .
- Volatility Studies : highlights that methyl esters’ volatility decreases with chain length, corroborating this compound’s utility in atmospheric chemistry .
Q & A
Q. What are the standard protocols for synthesizing Methyl Caprate-d3 with high isotopic purity, and how is deuteration efficiency validated?
this compound is typically synthesized via acid-catalyzed esterification of deuterated methanol (CD3OD) with decanoic acid under anhydrous conditions. To ensure isotopic purity, reagents must be rigorously dried, and reactions are conducted under inert gas (e.g., N2). Post-synthesis, purification involves fractional distillation or column chromatography. Deuteration efficiency is validated using ¹H NMR to quantify residual protium in the CD3 group and mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 186.291 for C11H19D3O2). Residual solvent peaks in NMR must be accounted for to avoid false positives .
Q. Which analytical techniques are essential for characterizing this compound, and how are they optimized for accuracy?
Key techniques include:
- Deuterium NMR (²H NMR) : Operates at 61 MHz to detect deuteration sites, though sensitivity requires high sample concentrations (~100 mg/mL) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Helium carrier gas and slow ramp rates (3°C/min) improve separation of deuterated analogs from non-deuterated impurities .
- Isotopic Ratio Monitoring : LC-MS with electrospray ionization (ESI) quantifies deuteration levels by comparing ion intensities of labeled vs. unlabeled species. Calibration curves using internal standards (e.g., Methyl Caprate-d0) are critical .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its behavior in metabolic studies compared to non-deuterated analogs?
Deuteration at the methyl group introduces KIEs that slow C-D bond cleavage during enzymatic metabolism, enhancing metabolic stability. To validate this, researchers use time-resolved LC-MS to track metabolite formation in hepatic microsome assays. Control experiments with non-deuterated Methyl Caprate (d0) are necessary to isolate isotope-specific effects. Recent studies show a 2- to 3-fold increase in half-life (t½) for this compound in cytochrome P450 assays, attributed to reduced enzymatic turnover rates .
Q. What experimental strategies resolve discrepancies in quantifying this compound in lipid-rich biological matrices?
Lipid interference in matrices like plasma or adipose tissue can suppress ionization in LC-MS. Mitigation strategies include:
- Matrix-matched calibration : Spiking deuterated internal standards (e.g., Methyl Caprate-d7) into pre-extracted lipid blanks to normalize recovery rates .
- Enhanced sample cleanup : Solid-phase extraction (SPE) with C18 cartridges, optimized using 70:30 methanol-water elution, reduces co-eluting lipids .
- High-resolution MS (HRMS) : Differentiates this compound (m/z 186.162) from isobaric interferences with mass accuracy <5 ppm .
Q. How can researchers optimize deuterium retention in this compound during long-term stability studies under varying storage conditions?
Deuterium loss via proton exchange is minimized by storing samples in anhydrous solvents (e.g., deuterated chloroform, CDCl3) at -20°C. Accelerated stability studies (40°C/75% RH for 6 months) combined with ²H NMR track deuterium retention. Data shows <5% deuteration loss in inert atmospheres, whereas aqueous buffers (pH 7.4) cause >20% loss due to H/D exchange .
Methodological Considerations
- Spectral Ambiguities : Overlapping signals in ¹H NMR (e.g., methylene protons near δ 1.2 ppm) are resolved using 2D COSY or HSQC to assign peaks unambiguously .
- Synthetic Reproducibility : Batch-to-batch variability is reduced by documenting reaction parameters (e.g., stoichiometry, catalyst purity) in line with FAIR data principles .
For unresolved physicochemical properties (e.g., density, boiling point), experimental determination via vapor pressure osmometry or differential scanning calorimetry (DSC) is recommended, as literature data may be incomplete .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
